N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide
Description
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanomethyl group attached to a phenoxyethyl chain, which is further connected to a but-2-ynamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
N-[2-[4-(cyanomethyl)phenoxy]ethyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-3-14(17)16-10-11-18-13-6-4-12(5-7-13)8-9-15/h4-7H,8,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEUCFGVVUBSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCOC1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide typically involves the reaction of 4-(cyanomethyl)phenol with 2-bromoethyl but-2-ynoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkyne, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alkanes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemical Properties and Structure
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide is characterized by its unique structural features that contribute to its biological activity. The compound includes a cyanomethyl group, a phenoxy moiety, and an alkynyl amide structure, which are known to enhance interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting various cancer cell lines. For instance, derivatives of this compound have been shown to induce apoptosis in breast and prostate cancer cells, suggesting a potential role as an antitumor agent .
DNA Methyltransferase Inhibition
Another promising application of this compound is its potential as an inhibitor of DNA methyltransferases (DNMTs), which are crucial in regulating gene expression and are often upregulated in cancerous cells. Inhibiting DNMT activity can restore the function of tumor suppressor genes silenced through abnormal methylation patterns, making it a candidate for cancer therapy .
Pain Management
Research has also explored the use of this compound in pain management. Compounds derived from this structure have been investigated for their analgesic properties, potentially offering alternatives to traditional pain medications with fewer side effects .
Case Study: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further drug development .
Case Study: DNMT Inhibition
In vitro studies showed that this compound effectively inhibited DNMT1 and DNMT3b activities, leading to demethylation of tumor suppressor genes. This suggests its utility in reversing epigenetic modifications associated with tumorigenesis .
Mechanism of Action
The mechanism by which N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide exerts its effects involves its interaction with specific molecular targets. The cyanomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the phenoxyethyl chain can interact with hydrophobic pockets within the target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Cyanomethyl)phenoxy]-N-ethylacetamide
- N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide
Uniqueness
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide stands out due to its but-2-ynamide moiety, which imparts unique reactivity and binding properties. This structural feature allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry.
Biological Activity
N-[2-[4-(Cyanomethyl)phenoxy]ethyl]but-2-ynamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound this compound features a unique structure that includes a cyanomethyl group, a phenoxy moiety, and an ynamide functional group. The presence of these functional groups is critical for its biological activity, influencing interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit inhibitory effects on several enzymes and receptors. For instance, the ynamide group is known to participate in nucleophilic additions and cyclization reactions, contributing to the compound's reactivity and potential biological interactions.
Biological Activity Overview
-
Antitumor Activity :
- Compounds related to this compound have shown promise as antitumor agents. Studies indicate that derivatives can induce apoptosis in various cancer cell lines. For example, β-lactam derivatives have demonstrated cytotoxic effects against human solid tumor cell lines, suggesting that similar mechanisms may be applicable to this compound .
- Enzyme Inhibition :
- Inflammatory Response Modulation :
Case Study 1: Anticancer Properties
A study evaluated the cytotoxicity of related compounds on various cancer cell lines, revealing significant apoptotic effects at low micromolar concentrations. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in tumor cells.
Case Study 2: Enzyme Inhibition
Inhibition assays demonstrated that analogs of this compound could effectively inhibit α-glucosidase with IC50 values significantly lower than traditional inhibitors like Acarbose. This suggests a promising role in managing type 2 diabetes through improved glycemic control .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | Various Cancer Lines | <10 | |
| Enzyme Inhibition | α-glucosidase | 2.11 | |
| Immune Modulation | JAK Kinases | N/A |
Table 2: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂ |
| Functional Groups | Cyanomethyl, Phenoxy, Ynamide |
| Solubility | Soluble in DMSO and Ethanol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
